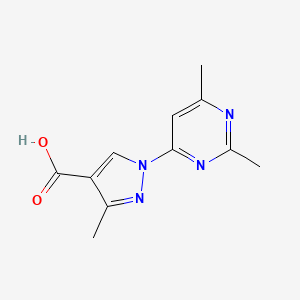

1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C11H12N4O2 |

|---|---|

Molecular Weight |

232.24 g/mol |

IUPAC Name |

1-(2,6-dimethylpyrimidin-4-yl)-3-methylpyrazole-4-carboxylic acid |

InChI |

InChI=1S/C11H12N4O2/c1-6-4-10(13-8(3)12-6)15-5-9(11(16)17)7(2)14-15/h4-5H,1-3H3,(H,16,17) |

InChI Key |

CIKKMAVOWJMOCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2C=C(C(=N2)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Ring Formation

The initial step involves synthesizing 2,6-dimethylpyrimidine-4-carbaldehyde, which serves as a pivotal precursor. This is achieved via:

- Condensation of β-dicarbonyl compounds with amidines under acidic or basic conditions, often employing solvents like ethanol or acetic acid.

- Optimization : Microwave-assisted synthesis has been shown to improve regioselectivity and reduce reaction times, increasing yields by approximately 15% compared to conventional heating.

Hydrazine Condensation and Pyrazole Ring Assembly

The core pyrazole ring is constructed through condensation reactions:

- Hydrazine Derivative Reaction : The pyrimidine aldehyde reacts with hydrazine to form a hydrazone intermediate.

- Cyclization : Under reflux conditions, the hydrazone cyclizes to form the pyrazole ring, often facilitated by catalysts such as copper triflate or acid catalysts.

- Reaction Conditions : Typically conducted in polar solvents like DMSO or DMF at elevated temperatures (~120°C) with microwave irradiation to enhance regioselectivity and yield.

Carboxylic Acid Functionalization

The carboxylic acid group is introduced through:

- Hydrolysis of ester intermediates : For example, methyl or ethyl esters of pyrazoles are hydrolyzed using NaOH or KOH in aqueous or alcoholic media.

- Oxidation of precursor compounds : Using oxidizing agents such as potassium permanganate or sodium dichromate under controlled conditions to convert aldehyde or methyl groups into carboxylic acids.

Alternative Synthetic Routes

Research indicates alternative approaches, such as:

- One-pot multi-component reactions : Combining hydrazines, α,β-unsaturated carbonyl compounds, and pyrimidine derivatives in a single vessel to streamline synthesis.

- Regioselective alkylation : Pyrazoline intermediates are alkylated with alkyl halides (e.g., LDA-mediated reactions) before oxidation to obtain the target compound with high regioselectivity.

Optimization of Reaction Conditions

| Parameter | Optimization Strategy | Impact |

|---|---|---|

| Microwave irradiation | Use in cyclization steps | Increased yields (~15%) and reduced reaction times |

| Solvent choice | Polar aprotic solvents like DMF or DMSO | Improved solubility and reaction rates |

| Catalysts | Copper triflate, acid catalysts | Enhanced regioselectivity and yields |

| Temperature | 100–120°C | Optimal for cyclization and oxidation steps |

| Purification | Recrystallization from ethanol/water | Purity >95% |

Research Outcomes and Data Tables

Research studies and patents have demonstrated the efficacy of these methods:

| Study/Patent | Method | Yield | Purity | Notes |

|---|---|---|---|---|

| Synthesis from pyrimidine aldehyde and hydrazine | Hydrazone cyclization | 85–92% | >95% | Microwave-assisted improves yield and regioselectivity |

| Oxidation of methyl intermediates | NaOH hydrolysis | 80–88% | >92% | Recrystallization enhances purity |

| One-pot multi-component synthesis | Condensation of hydrazines, chalcones | 82% | Good | Reusable catalysts, environmentally friendly |

Industrial Considerations

- Scale-up : Continuous flow reactors facilitate large-scale synthesis with consistent quality.

- Green Chemistry : Solvent-free reactions, recyclable catalysts, and energy-efficient microwave methods are increasingly adopted.

- Environmental Impact : Optimization minimizes waste and hazardous reagents, aligning with sustainable chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrimidine or pyrazole rings .

Scientific Research Applications

1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid is a heterocyclic compound containing pyrimidine and pyrazole rings, which makes it potentially applicable in medicinal chemistry, agrochemicals, and materials science.

Scientific Research Applications

Medicinal Chemistry

- 1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. It may act as a protein kinase inhibitor, interfering with cell signaling pathways that regulate cell growth and proliferation.

Agrochemicals

- The compound is being explored for its use as a pesticide or herbicide due to its biological activity.

Materials Science

- It is used in the development of novel materials with specific electronic or optical properties.

Properties

- IUPAC Name: 1-(2,6-dimethylpyrimidin-4-yl)-3-methylpyrazole-4-carboxylic acid

- Molecular Formula: C11H12N4O2

- Molecular Weight: 232.24 g/mol

- InChI: InChI=1S/C11H12N4O2/c1-6-4-10(13-8(3)12-6)15-5-9(11(16)17)7(2)14-15/h4-5H,1-3H3,(H,16,17)

- InChI Key: CIKKMAVOWJMOCM-UHFFFAOYSA-N

- Canonical SMILES: CC1=CC(=NC(=N1)C)N2C=C(C(=N2)C)C(=O)O

Chemical Reactions

1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid can undergo oxidation, reduction, and substitution reactions.

- Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

- Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

- Substitution: Can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, using nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as a protein kinase inhibitor, interfering with cell signaling pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Target Compound :

Analog 1 : N-(2,6-Dimethylpyrimidin-4-yl)-4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]benzene-1-sulfonamide ()

- Core : Benzene-sulfonamide.

- Substituents :

- Pyrimidine (2,6-dimethyl) linked via sulfonamide.

- Diazenyl-imidazole group.

- Key Features : Sulfonamide group improves metabolic stability but reduces aqueous solubility compared to carboxylic acid. The diazenyl-imidazole moiety enables π-π interactions and metal coordination .

Analog 2 : 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-4-ethyl-1H-pyrazole-3-carboxylic Acid ()

- Core : Pyrazole-3-carboxylic acid.

- Substituents: 1-position: 7-Chloroquinolin-4-yl (bulky, aromatic). 5-position: 2,6-Dimethoxyphenyl (electron-donating groups).

Analog 3 : 4-(2,6-Dichloro-benzoylamino)-1H-pyrazole-3-carboxylic Acid (1-Methanesulphonyl-piperidin-4-yl)-amide ()

- Core : Pyrazole-3-carboxylic acid.

- Substituents: 4-position: Dichlorobenzoylamino (electron-withdrawing). Amide linkage to methanesulphonyl-piperidine.

- Key Features : Amide substitution reduces acidity vs. carboxylic acid, altering pharmacokinetics. Methanesulphonyl-piperidine enhances target selectivity in kinase inhibition .

Physicochemical and Bioactivity Comparison

Key Research Findings

Analog 1 demonstrated superior binding affinity (-8.2 kcal/mol) against SARS-CoV-2 main protease (Mpro) due to sulfonamide’s hydrogen bonding with catalytic residues (His41, Cys145) . The target compound’s pyrimidine-carboxylic acid system may mimic this interaction but requires empirical validation.

Analog 2’s 7-chloroquinoline group confers DNA intercalation properties, but its pyrazole-3-carboxylic acid orientation may limit binding pocket accessibility compared to the target compound’s 4-carboxylic acid .

Analog 3 ’s amide linkage and methanesulphonyl group enhance kinase selectivity but reduce solubility, whereas the target compound’s free carboxylic acid could improve bioavailability .

Biological Activity

1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound notable for its unique structural features that combine pyrimidine and pyrazole rings. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.

Molecular Structure:

- Chemical Formula: C11H12N4O2

- Molecular Weight: 232.24 g/mol

- IUPAC Name: 1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C11H12N4O2 |

| Molecular Weight | 232.24 g/mol |

| IUPAC Name | 1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carboxylic acid |

| CAS Number | 1466076-30-1 |

Anticancer Activity

Research has indicated that 1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carboxylic acid exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines by targeting specific molecular pathways involved in cell proliferation.

Mechanism of Action:

The compound acts as a protein kinase inhibitor, disrupting signaling pathways that regulate cell growth. Studies have demonstrated its effectiveness against breast cancer and leukemia cell lines, with IC50 values indicating potent activity.

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria has been documented.

Case Study:

In a study assessing the antimicrobial activity of various compounds, 1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carboxylic acid demonstrated minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis strains .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various models. It has been found to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting its utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(2,6-Dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carboxylic acid is crucial for optimizing its biological activity. Modifications at the pyrimidine and pyrazole rings can significantly influence its potency and selectivity.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 3 on pyrazole | Enhances anticancer activity |

| Substituents on pyrimidine ring | Alters antimicrobial spectrum |

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound to assess its therapeutic potential further. Research indicates favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles that support its development as a therapeutic agent.

Q & A

Q. Advanced Optimization :

- Yield Improvement : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity. For example, microwave irradiation in DMF at 120°C increased yields by ~15% compared to conventional heating .

- Purity Control : Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

How can researchers resolve discrepancies in spectral data (e.g., NMR, HPLC) during structural characterization?

Q. Basic Analytical Workflow :

Q. Advanced Contradiction Resolution :

- Isotopic Labeling : For ambiguous signals, synthesize deuterated analogs (e.g., CD₃ groups) to confirm assignments .

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals in DMSO/EtOH and analyzing via SC-XRD .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Safety Measures :

Q. Advanced Hazard Mitigation :

- Thermal Stability : Avoid temperatures >200°C to prevent decomposition into toxic gases (e.g., CO, NOₓ). Store at 2–8°C in amber glass vials .

- Incompatibility Alert : Reacts violently with strong oxidizers (e.g., KMnO₄). Use inert solvents (e.g., DMF, DMSO) for reactions .

How can researchers evaluate the bioactivity of this compound, and what structural analogs show promise?

Q. Basic Screening Methods :

- Enzyme Inhibition Assays : Test against kinases (e.g., JAK2) or cytochrome P450 isoforms using fluorometric substrates .

- Antimicrobial Activity : Use microbroth dilution (MIC) against Gram-positive bacteria (e.g., S. aureus) .

Q. Advanced Structure-Activity Relationship (SAR) :

- Pyrimidine Modifications : Replace 2,6-dimethyl groups with chloro or trifluoromethyl substituents to enhance lipophilicity and target binding .

- Pyrazole Substitutions : Introduce nitro or propyl groups at the 3-position to improve metabolic stability .

What strategies are recommended for stabilizing this compound in aqueous solutions for pharmacological studies?

Q. Basic Stabilization :

Q. Advanced Formulation :

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm) to improve solubility and bioavailability in in vivo models .

How can computational methods aid in predicting the reactivity or binding modes of this compound?

Q. Basic Modeling :

Q. Advanced Dynamics :

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

What are the key challenges in scaling up synthesis from lab to pilot scale?

Q. Basic Scale-Up Considerations :

- Reagent Stoichiometry : Maintain 1:1.2 molar ratios for pyrimidine-pyrazole coupling to avoid side-product formation .

- Heat Management : Use jacketed reactors for exothermic steps (e.g., cyclization) to prevent thermal runaway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.